molecular formula C19H15NO2S2 B2466049 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034410-30-3

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2466049
CAS RN: 2034410-30-3
M. Wt: 353.45
InChI Key: WHOUGVQLVDIVAC-UHFFFAOYSA-N
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Description

The N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide, also known as FTBMT, is a chemical compound that has gained interest in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Reactivity

  • The synthesis and reactivity of compounds related to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide involve the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain corresponding thioamides. These thioamides can undergo various electrophilic substitution reactions, showcasing the versatility of these compounds in synthetic chemistry (Aleksandrov & El’chaninov, 2017).

Antimicrobial Activity

  • Furan/thiophene-1,3-benzothiazin-4-one hybrids exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as yeasts. This highlights their potential in developing new antimicrobial agents (Popiołek, Biernasiuk, & Malm, 2016).

Analgesic Activity Enhancement

  • Bioisosteric replacements in N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides show that substituting the benzyl phenyl ring with an isosteric heterocycle can significantly increase analgesic activity, particularly for 3-pyridine derivatives. This suggests a method for enhancing analgesic properties through careful chemical modification (Ukrainets, Mospanova, & Davidenko, 2016).

Supramolecular Architecture Influence

  • The supramolecular architecture of compounds containing furan and thiophene moieties is influenced by the increase in aromaticity, affecting their crystal packing and interaction patterns. This provides insight into the design of materials with specific physical properties (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).

Catalytic Systems for Regiocontrolled Modification

  • The Pd(OAc)2/AgOAc catalytic system enables regioselective C–H activation and C–C bond formation at specific positions of thiophene- and furan-2-carboxamides, demonstrating the applicability of such systems in precise molecular editing for various applications (Padmavathi, Sankar, Gopalakrishnan, Parella, & Babu, 2015).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S2/c21-19(18-10-15-4-1-2-6-17(15)24-18)20(11-14-7-8-22-13-14)12-16-5-3-9-23-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOUGVQLVDIVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide

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